molecular formula C20H20ClFN4O2S B306227 2-({5-[(2-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(5-fluoro-2-methylphenyl)acetamide

2-({5-[(2-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(5-fluoro-2-methylphenyl)acetamide

Cat. No. B306227
M. Wt: 434.9 g/mol
InChI Key: DNUQGUKBUVGHDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({5-[(2-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(5-fluoro-2-methylphenyl)acetamide is a compound with potential applications in scientific research.

Mechanism of Action

The mechanism of action of 2-({5-[(2-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(5-fluoro-2-methylphenyl)acetamide involves the inhibition of a specific enzyme called lysine-specific demethylase 1 (LSD1). LSD1 is involved in the regulation of gene expression, and its overexpression has been linked to cancer progression. By inhibiting LSD1, 2-({5-[(2-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(5-fluoro-2-methylphenyl)acetamide can prevent the growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-({5-[(2-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(5-fluoro-2-methylphenyl)acetamide have been studied in vitro and in vivo. The compound has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and reduce tumor size in animal models. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 2-({5-[(2-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(5-fluoro-2-methylphenyl)acetamide in lab experiments is its potential as a cancer therapy. However, there are also limitations to its use. The compound is currently in the early stages of research, and more studies are needed to determine its safety and efficacy. Additionally, the synthesis of the compound is complex and may be difficult to reproduce in large quantities.

Future Directions

There are several future directions for research on 2-({5-[(2-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(5-fluoro-2-methylphenyl)acetamide. One direction is to further investigate its potential as a cancer therapy, including its efficacy in different types of cancer and its safety in humans. Another direction is to explore its potential as a tool for studying the role of LSD1 in gene expression and cancer progression. Finally, the synthesis of the compound could be optimized to improve its yield and reproducibility.

Synthesis Methods

The synthesis of 2-({5-[(2-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(5-fluoro-2-methylphenyl)acetamide involves the reaction of 2-chlorobenzyl alcohol with 4-ethyl-4H-1,2,4-triazole-3-thiol, followed by the reaction with 5-fluoro-2-methylbenzoic acid and acetic anhydride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

2-({5-[(2-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(5-fluoro-2-methylphenyl)acetamide has potential applications in scientific research, particularly in the field of cancer research. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further investigation.

properties

Product Name

2-({5-[(2-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(5-fluoro-2-methylphenyl)acetamide

Molecular Formula

C20H20ClFN4O2S

Molecular Weight

434.9 g/mol

IUPAC Name

2-[[5-[(2-chlorophenoxy)methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide

InChI

InChI=1S/C20H20ClFN4O2S/c1-3-26-18(11-28-17-7-5-4-6-15(17)21)24-25-20(26)29-12-19(27)23-16-10-14(22)9-8-13(16)2/h4-10H,3,11-12H2,1-2H3,(H,23,27)

InChI Key

DNUQGUKBUVGHDY-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)F)C)COC3=CC=CC=C3Cl

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)F)C)COC3=CC=CC=C3Cl

Origin of Product

United States

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